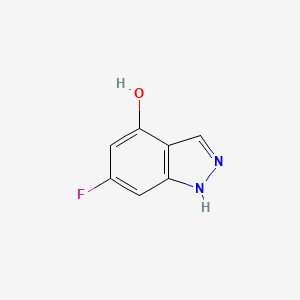

6-Fluoro-1H-indazol-4-ol

Description

Significance of Heterocyclic Systems in Drug Discovery and Development

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements, are a cornerstone of medicinal chemistry and drug development. rroij.comijraset.comreachemchemicals.com Their structures are widespread in nature, found in essential biomolecules like vitamins, alkaloids, and DNA. ijraset.comijsrtjournal.com This prevalence has made them a focal point for the pharmaceutical industry; in fact, over 90% of newly approved drugs feature a heterocyclic motif. ijraset.com

The significance of these systems lies in their structural diversity and chemical versatility. rroij.comnih.gov The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that allow these compounds to interact with a wide array of biological targets. rroij.comijsrtjournal.com This versatility enables medicinal chemists to design molecules with fine-tuned potency, selectivity, and pharmacokinetic profiles, which is crucial for developing effective and safe therapeutic agents. rroij.com Heterocyclic scaffolds are instrumental in addressing challenges like drug resistance by providing novel frameworks that can circumvent existing resistance mechanisms. rroij.comijraset.com

Overview of Indazole Chemistry and Its Pharmacological Relevance

Among the vast number of heterocyclic systems, the indazole scaffold has garnered significant attention in medicinal chemistry for its broad pharmacological potential. mdpi.comnih.govresearchgate.net Although relatively rare in nature, synthetic derivatives of indazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties. mdpi.comresearchgate.net This has established the indazole nucleus as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. pnrjournal.com

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂. researchgate.net Its structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. mdpi.comnih.gov This bicyclic system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. mdpi.comnih.gov The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form in the absence of substitution on the nitrogen atoms. mdpi.comresearchgate.net The electron-rich nature of the indazole ring system plays a crucial role in its ability to interact with various enzymes and receptors. austinpublishinggroup.com

The therapeutic potential of the indazole scaffold is validated by its presence in numerous clinically approved drugs and compounds undergoing clinical investigation. nih.govresearchgate.net These agents span a range of disease areas, particularly oncology. mdpi.comrsc.org For example, several FDA-approved tyrosine kinase inhibitors used in cancer therapy, such as Axitinib and Pazopanib, are built upon an indazole core. pnrjournal.commdpi.combldpharm.com The anti-emetic drug Granisetron, used to manage nausea from chemotherapy, also features this scaffold. pnrjournal.comaustinpublishinggroup.com The success of these drugs has spurred further research, with at least 43 indazole-based compounds having been used in clinical applications or trials. nih.govresearchgate.net

Table 1: Examples of Indazole-Based Therapeutic Agents

| Drug | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Axitinib | Renal Cell Carcinoma | Tyrosine Kinase Inhibitor |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Multi-kinase Inhibitor |

| Entrectinib | Non-Small Cell Lung Cancer | Tyrosine Kinase Inhibitor |

| Granisetron | Chemotherapy-induced Nausea and Vomiting | 5-HT3 Receptor Antagonist |

| Benzydamine | Pain and Inflammation | Anti-inflammatory Agent |

| Niraparib | Ovarian, Fallopian Tube, Breast, and Prostate Cancer | PARP Inhibitor |

| Lonidamine | Brain Tumor | Antiglycolytic Agent |

| LY2874455 | Investigational (e.g., Acute Myeloid Leukemia) | Fibroblast Growth Factor Receptor Inhibitor |

| CFI-400945 | Investigational (e.g., Breast Cancer) | Polo-like Kinase 4 (PLK4) Inhibitor |

Positioning of Fluoro-Indazolols within the Indazole Class

The compound 6-Fluoro-1H-indazol-4-ol is a specific type of substituted indazole, known as a fluoro-indazolol. The strategic placement of both a fluorine atom and a hydroxyl group on the indazole scaffold is a deliberate design choice aimed at optimizing the molecule's drug-like properties.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.gov Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's properties. acs.orgacs.org One of its primary roles is to improve metabolic stability by blocking sites on the molecule that are susceptible to oxidative metabolism. mdpi.combohrium.com The carbon-fluorine bond is very strong, which can prevent metabolic pathways from breaking down the drug too quickly. mdpi.com

Furthermore, fluorine substitution can modulate the physicochemical properties of a molecule, such as its acidity or basicity (pKa), which in turn affects its solubility, permeability, and protein binding characteristics. acs.orgbohrium.com Fluorine can also enhance binding affinity to a target protein through various non-covalent interactions. acs.orgbohrium.com The increasing number of fluorinated compounds among FDA-approved drugs highlights the value of this strategy. nih.gov

The hydroxyl (-OH) group is another critical functional group in drug design, though its use can be nuanced. hyphadiscovery.comnih.gov Its primary advantage is the ability to form hydrogen bonds, acting as both a hydrogen bond donor and acceptor. researchgate.netstereoelectronics.org These interactions are fundamental to molecular recognition and can significantly increase a ligand's binding affinity to its biological target. researchgate.netreachemchemicals.com

The introduction of a hydroxyl group generally increases the hydrophilicity of a molecule, which can improve its aqueous solubility. researchgate.net However, it can also present a metabolic liability, as it can be a site for oxidation or glucuronidation. nih.gov Despite this, the hydroxyl group is a common feature in many therapeutics, particularly those derived from natural products, where it plays a crucial role in defining the molecule's biological activity and interaction with target proteins. hyphadiscovery.comresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIJFDXTMHKAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646248 | |

| Record name | 6-Fluoro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-10-8 | |

| Record name | 6-Fluoro-1H-indazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 1h Indazol 4 Ol and Analogous Structures

Retrosynthetic Analysis of the 6-Fluoro-1H-indazol-4-ol Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection involves the indazole ring itself, which is a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring. The most common strategies for forming the indazole ring involve cyclization reactions where the N-N bond is formed or where a pre-formed hydrazine (B178648) moiety is cyclized with a carbonyl or a related functional group.

A logical disconnection of the pyrazole portion of the indazole ring leads back to a suitably substituted benzene precursor. For this compound, this precursor would need to contain the fluorine and a hydroxyl (or a protected hydroxyl, such as a methoxy) group at the correct positions. A plausible precursor is a 2-amino- or 2-nitro-substituted toluene (B28343) derivative, which can undergo diazotization or reductive cyclization, respectively. chemicalbook.comsci-hub.se

Alternatively, a disconnection can be made based on condensation reactions. This approach points towards a substituted 2-fluorobenzaldehyde (B47322) or a related ketone reacting with hydrazine. chemicalbook.comsci-hub.se Following this pathway, the ideal starting material would be a 2-amino-4-fluoro-6-hydroxybenzaldehyde derivative or a similar compound. A successful strategy reported for the synthesis of the related natural product nigeglanine (B1252215) started from 3-fluoro-5-methylphenol, which was then formylated and cyclized, demonstrating the feasibility of building the indazole ring from a pre-functionalized benzene ring. nih.gov This suggests that a key intermediate for this compound could be a 3-fluoro-5-methoxyaniline (B1489569) or a related ortho-substituted aniline, which can then be elaborated to form the indazole ring.

Strategies for the Construction of the Indazole Ring System

The formation of the indazole core is the centerpiece of the synthesis. Numerous methods have been developed, often tailored to the specific substitution pattern desired on the final molecule.

The construction of the indazole ring can be achieved through several classical and modern cyclization reactions. These methods typically start from ortho-substituted benzene derivatives. sci-hub.se

One of the most common approaches is the condensation of an ortho-halobenzaldehyde with hydrazine . chemicalbook.comsci-hub.se For instance, 2-fluorobenzaldehydes can react with hydrazine hydrate, often under reflux conditions, to yield the indazole core in high yields. smolecule.com Another well-established method is the reductive cyclization of o-nitroaryl compounds . For example, 2-nitrobenzylamines can be cyclized using reducing agents like stannous chloride (SnCl₂) to form 2-aryl-2H-indazoles. thieme-connect.com Similarly, o-nitrobenzaldehydes can undergo reductive cyclization in the presence of a base. chemicalbook.com

The diazotization of o-toluidines followed by ring closure is another classic route. chemicalbook.comsci-hub.se More contemporary methods include N-N bond-forming oxidative cyclizations , which can start from precursors like 2-aminomethyl-phenylamines. acs.orgorganic-chemistry.org Furthermore, electrochemical methods have been developed for the Csp²–H/N–H cyclization of arylhydrazones to form the 1H-indazole scaffold. rsc.org

Table 1: Overview of Indazole Ring Cyclization Reactions

| Cyclization Method | Typical Precursor | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Condensation-Cyclization | o-Halobenzaldehydes/Ketones | Hydrazine Hydrate, Heat | chemicalbook.comsci-hub.se |

| Reductive Cyclization | o-Nitrobenzylamines | SnCl₂·2H₂O, EtOH | thieme-connect.com |

| Diazotization-Cyclization | o-Toluidines | NaNO₂, Acetic Acid | chemicalbook.comsci-hub.se |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | H₂O₂, Na₂WO₄·2H₂O | acs.orgorganic-chemistry.org |

| Electrochemical Cyclization | Arylhydrazones | Anodic Oxidation | rsc.org |

To synthesize fluorinated indazoles, it is often more efficient to start with precursors that already contain the fluorine atom. This strategy avoids potentially harsh or non-selective fluorination steps later in the synthesis.

A prominent method involves the reaction of o-fluorobenzaldehydes or o-fluorobenzonitriles with hydrazine or its derivatives. chemicalbook.comsci-hub.se The synthesis of 6-Fluoro-1H-indazol-4-amine, a structurally similar compound, utilizes the cyclization of 2-fluorobenzaldehyde derivatives with hydrazine hydrate. Another approach starts from fluorinated anilines. For example, the synthesis of the natural product nigeglanine hydrobromide began with commercially available 3-fluoro-5-methylphenol, highlighting the utility of fluorinated phenols as starting materials. nih.gov

An innovative strategy involves an ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of 5-polyfluoroaryl-1,2,4-oxadiazoles with hydrazine. researchgate.net This method allows for the synthesis of 6-substituted fluorinated indazoles by first performing a nucleophilic aromatic substitution on the starting pentafluorophenyl-oxadiazole, functionalizing the position that ultimately becomes the C6 position of the indazole. researchgate.net

Table 2: Examples of Fluorinated Precursors in Indazole Synthesis

| Fluorinated Precursor | Reaction Type | Resulting Structure Type | Reference |

|---|---|---|---|

| 2-Fluorobenzaldehyde | Condensation with Hydrazine | 1H-Indazole | sci-hub.se |

| 2-Fluorobenzonitrile | Reaction with Hydrazine | 3-Aminoindazole | chemicalbook.com |

| 3-Fluoro-5-methylphenol | Multi-step synthesis including formylation and cyclization | Fused Indazolium Ring System | nih.gov |

| 5-Pentafluorophenyl-1,2,4-oxadiazole | ANRORC rearrangement with Hydrazine | Fluorinated Indazoles | researchgate.net |

Regioselective Introduction of the Fluoro and Hydroxyl Moieties

The precise placement of the fluorine atom at the C6 position and the hydroxyl group at the C4 position is critical. This can be achieved either by starting with a precursor already bearing these groups or by introducing them onto the indazole scaffold at a later stage.

While building the ring from a C6-fluorinated precursor is common, direct fluorination of the indazole ring is also possible. The regioselectivity of such reactions is highly dependent on the electronic nature of the indazole ring and any existing substituents. Electrophilic fluorinating agents are often employed for this purpose.

A widely used reagent for the direct fluorination of aromatic and heterocyclic compounds is Selectfluor® (N-fluorobis(phenyl)sulfonimide). Its application to indole (B1671886) precursors has shown high regioselectivity for the C6 position. For indazoles, the position of fluorination would be directed by the existing functional groups. A metal-free method for the direct fluorination of 2H-indazoles has been developed using N-Fluorobenzenesulfonimide (NFSI) in water, although this method shows high regioselectivity for the C3 position. organic-chemistry.org Achieving selectivity at C6 would likely require specific directing groups on the indazole ring. An alternative strategy involves a nucleophilic aromatic substitution (SNAr) reaction on a precursor bearing a good leaving group at the desired position, as seen in the synthesis starting from 5-pentafluorophenyl-1,2,4-oxadiazole, where a fluorine atom is displaced to introduce other substituents before the indazole ring is formed. researchgate.net

Table 3: Reagents for Regioselective Fluorination

| Reagent | Reaction Type | Comments | Reference |

|---|---|---|---|

| Selectfluor® | Electrophilic Fluorination | Widely used for heterocycles; regioselectivity is substrate-dependent. | |

| N-Fluorobenzenesulfonimide (NFSI) | Radical/Electrophilic Fluorination | Enables metal-free fluorination of 2H-indazoles, typically at C3. | organic-chemistry.org |

Direct hydroxylation at the C4 position of an unsubstituted indazole is challenging due to issues with regioselectivity. A more common and controllable strategy is to carry the oxygen functionality through the synthesis from the beginning, often in a protected form like a methoxy (B1213986) group.

The synthesis of the natural product nigeglanine provides a template for this approach, starting from a phenol (B47542) and later demethylating a methoxy group to reveal the hydroxyl functionality. nih.gov The deprotection of a methoxy ether is a standard transformation, and reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers to yield the corresponding phenols or hydroxyls. nih.gov Therefore, a viable route to this compound would involve the synthesis of a 6-fluoro-4-methoxy-1H-indazole intermediate, followed by demethylation. Another potential method for introducing a hydroxyl group is through the use of a diazonium salt, which can be prepared from an amino group and subsequently converted to a hydroxyl group, although this is dependent on the successful synthesis of a 4-amino-6-fluoro-1H-indazole precursor. google.com

Table 4: Methods for Introducing the C4-Hydroxyl Group

| Method | Precursor | Key Reagents/Conditions | Comments | Reference |

|---|---|---|---|---|

| Demethylation | 4-Methoxyindazole derivative | Boron Tribromide (BBr₃) in DCM | A common and effective method for cleaving aryl methyl ethers. | nih.gov |

| Hydrolysis of Diazonium Salt | 4-Aminoindazole derivative | NaNO₂, H⁺, then H₂O, Heat | Requires synthesis of the corresponding amine precursor. | google.com |

Table of Compounds

Synthesis of Functionalized Indazole Derivatives

The synthesis of functionalized indazoles is a cornerstone of medicinal chemistry, owing to the prevalence of the indazole scaffold in a multitude of pharmacologically active compounds. nih.gov The introduction of substituents such as fluorine atoms and hydroxyl groups can significantly modulate the biological activity and physicochemical properties of the parent molecule. nih.gov Methodologies often involve multi-step sequences, including cyclization of appropriately substituted precursors and subsequent functional group interconversions. nih.govsci-hub.se

Synthesis of this compound from Commercially Available Building Blocks

One potential pathway begins with a substituted nitroaniline. For instance, a process analogous to the synthesis of 6-nitroindazole (B21905) could be adapted. google.com The synthesis could commence from a commercially available precursor like 2,4-difluoro-6-nitroaniline. This starting material would undergo a diazotization reaction followed by reduction and cyclization. The resulting 4,6-difluoro-1H-indazole could then be subjected to regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The fluorine at C4 is generally more activated towards displacement than the one at C6, allowing for selective introduction of a hydroxyl group using a suitable nucleophile like sodium hydroxide (B78521) under controlled conditions.

Another viable approach is based on the synthesis of related halo-indazoles. The synthesis of 4-bromo-6-fluoro-1H-indazole often starts from 2-bromo-4-fluoro-6-nitrophenyl derivatives. chemicalbook.com Adapting this, one could envision a route where the bromo-substituent is later converted to a hydroxyl group, although this might involve more complex, multi-step transformations.

A third strategy involves the cyclization of a hydrazine derivative. The synthesis of 6-fluoro-1H-indazol-4-amine can be achieved via the cyclization of 2-fluorobenzaldehyde derivatives with hydrazine hydrate. To obtain the desired 4-ol, one would need to start with a precursor having a hydroxyl or a protected hydroxyl (e.g., methoxy) group at the position corresponding to C4 of the final indazole. For example, the cyclization of a suitably substituted 2-fluoro-6-hydroxybenzaldehyde (B135551) hydrazone would be a direct method to construct the this compound core.

Plausible Synthetic Route for this compound

| Step | Reaction | Starting Material Example | Reagents/Conditions Example | Product |

|---|---|---|---|---|

| 1 | Diazotization & Cyclization | 2,4-Difluoro-6-nitroaniline | NaNO₂, H₂SO₄; then reduction (e.g., SnCl₂, HCl) | 4,6-Difluoro-1H-indazole |

| 2 | Nucleophilic Substitution | 4,6-Difluoro-1H-indazole | NaOH, heat | This compound |

Synthetic Routes for Related Fluoro-Indazole Isomers

The synthesis of various fluoro-indazole isomers has been extensively reported, often employing cyclization reactions or direct fluorination of a pre-formed indazole ring. smolecule.com

A common method for synthesizing 5-fluoro-1H-indazol-4-ol involves the reaction of 2-fluorobenzaldehyde with hydrazine to form a hydrazone, which is then cyclized under acidic conditions. smolecule.com Direct fluorination strategies have also been developed; for instance, N-Fluorobenzenesulfonimide (NFSI) can be used to fluorinate 2H-indazoles at the C3 position with high regioselectivity. smolecule.com

The synthesis of 7-fluoro-1H-indazole-3-carbonyl chloride often begins with 7-fluoroindazole, which can be prepared from indole derivatives through nitrosation and subsequent cyclization. google.com Another approach involves the synthesis of fluorinated indazoles via the rearrangement of 1,2,4-oxadiazoles upon reaction with hydrazine. glpbio.com

Examples of Synthetic Routes for Fluoro-Indazole Isomers

| Target Compound | Starting Material(s) | Key Reaction Step(s) | Reference |

|---|---|---|---|

| 5-Fluoro-1H-indazol-4-ol | 2-Fluorobenzaldehyde, Hydrazine | Hydrazone formation and acid-catalyzed cyclization | smolecule.com |

| 3-Fluoro-2H-indazoles | 2H-Indazoles | Direct fluorination with N-Fluorobenzenesulfonimide (NFSI) | smolecule.com |

| 4-Fluoro-3-hydroxy-7-nitro-1H-indazole | 4-Fluoroindazole | Nitration followed by reduction | |

| 7-Fluoro-1H-indazole | Indole derivatives | Nitrosation and cyclization | google.com |

| 6-Fluoro analogues | 3,5-Difluoroanisole | Formylation, nitrilation, cyclization |

Synthesis of Related Indazolol Derivatives

The synthesis of indazolols (hydroxyindazoles) is of significant interest, and various methods have been established. nih.govresearchgate.net A versatile route to 1N-hydroxyindazoles involves the treatment of 2-nitrobenzylamines with sodium hydroxide in methanol, which furnishes the cyclized product regioselectively and in high yields. smolecule.com

Another approach involves the reactivity of 1,1-disubstituted indazol-3-ylio oxides. Treatment of these compounds with hydrochloric acid leads to 1-substituted indazol-3-ols. nih.gov Furthermore, thermal rearrangement of these oxides can also yield 1-substituted indazolols. nih.gov The synthesis of 1H-indazol-6-ol can be accomplished through a sequence involving nitration of an indazole precursor at the C6 position, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the hydroxyl group.

A different strategy provides access to indazole acetic acid derivatives, including hydroxyindazoles, by heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile under basic conditions. ossila.com

Advanced Synthetic Transformations for Structural Diversification

Once the indazole core is synthesized, advanced transformations can be employed to introduce a wide range of functional groups, enabling the creation of diverse chemical libraries for various applications. These transformations include reactions at the nitrogen atoms (N-functionalization) and the carbon atoms of the heterocyclic ring (C-functionalization).

N-Alkylation and N-Acylation Reactions

N-functionalization of the indazole ring is a common strategy for structural diversification. However, a significant challenge in the N-alkylation of 1H-indazoles is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position, often yielding a mixture of isomers. The outcome is highly dependent on the nature of the substituents on the indazole ring, the alkylating agent, and the reaction conditions (base, solvent, temperature).

For example, N-alkylation of indazole under Mitsunobu conditions often shows a preference for the N2 regioisomer. In contrast, certain conditions can favor the thermodynamically more stable N1-substituted product. It has been shown that employing C7-substituted indazoles can confer excellent N2 regioselectivity.

N-acylation reactions can also be controlled for regioselectivity. A one-pot method for direct N-acylation of indazole with carboxylic acids using a DMAPO/Boc₂O system has been shown to produce N1-acyl indazoles with high selectivity. These N1-acyl indazoles can then serve as intermediates for the synthesis of N1-functionalized alkyl indazoles.

Controlling Regioselectivity in N-Alkylation of Indazoles

| Reaction Type | Conditions | Predominant Isomer | Key Factors | Reference |

|---|---|---|---|---|

| N-Alkylation | NaH, THF | N1 (for 3-nitroindazole) | Electronic effects of substituents | |

| N-Alkylation | Mitsunobu (DEAD, PPh₃) | N2 | Kinetic control | |

| N-Alkylation | Trifluoromethanesulfonic acid, alkyl trichloroacetimidates | N2 | Acid promotion | |

| N-Acylation | DMAPO, Boc₂O, Carboxylic Acid | N1 | Specific reagent system |

C-Functionalization Strategies

C-functionalization involves the formation of new bonds at the carbon atoms of the indazole ring, most commonly at the C3 position. Transition-metal catalysis, particularly with palladium, has become a powerful tool for these transformations.

Suzuki-Miyaura cross-coupling is widely used for the C3-arylation of indazoles. This typically involves first halogenating the C3 position (e.g., iodination with I₂/KOH) and then coupling the resulting 3-iodoindazole with an organoboron reagent in the presence of a palladium catalyst. Similar cross-coupling strategies like Heck (for alkenylation), Sonogashira (for alkynylation), and Stille reactions have been used to introduce various substituents at the C4 position of the indazole ring.

Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-functionalization (e.g., halogenation). smolecule.com Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3 position has been achieved using various coupling partners. smolecule.com Other strategies include radical C3-nitration using Fe(NO₃)₃ and C3-acylation via radical addition or using acyl chlorides after metalation. Photochemical and electrochemical methods are also being developed as green and mild alternatives for C-H functionalization. sci-hub.se

Common C-Functionalization Reactions of the Indazole Ring

| Position | Reaction Type | Method | Reagents/Catalyst Example | Reference |

|---|---|---|---|---|

| C3 | Iodination | Electrophilic Halogenation | I₂, KOH | |

| C3 | Arylation | Suzuki-Miyaura Coupling | 3-Iodoindazole, Arylboronic acid, Pd catalyst | |

| C3 | Acylation | Radical Addition | α-Keto acids, Ag catalyst | |

| C4 | Arylation/Alkenylation | Heck/Suzuki Coupling | 4-Iodoindazole, Pd catalyst | |

| C3 | C-H Functionalization | Pd-catalyzed Coupling | 2H-Indazole, Isocyanide | smolecule.com |

Chemical Reactivity and Derivatization Strategies for 6 Fluoro 1h Indazol 4 Ol Scaffolds

Nucleophilic Substitution Reactions at the Fluorine Atom

The fluorine atom at the C6 position of the indazole ring is generally unreactive towards nucleophilic aromatic substitution (SNAr). This is because the benzene (B151609) ring of the indazole scaffold is relatively electron-rich, which disfavors the addition of a nucleophile. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 6-fluoro-1H-indazol-4-ol, the hydroxyl group at C4 is electron-donating, which further deactivates the ring towards nucleophilic attack.

However, under forcing conditions or through the use of highly reactive nucleophiles, substitution of the fluorine atom may be achievable. The reactivity could also be enhanced by N1-alkylation or acylation, which can modify the electronic properties of the indazole ring system.

Table 1: Predicted Reactivity of this compound in Nucleophilic Substitution

| Nucleophile | Reaction Conditions | Expected Outcome |

| Sodium methoxide | High temperature, polar aprotic solvent | Potential for substitution of fluorine with a methoxy (B1213986) group, though likely to be a low-yielding reaction. |

| Ammonia | High pressure and temperature | Possible formation of 6-amino-1H-indazol-4-ol, but harsh conditions would be required. |

| Thiophenol | Strong base (e.g., NaH) | Formation of a thioether linkage by substitution of the fluorine atom might be feasible. |

Electrophilic Aromatic Substitution on the Indazole Ring System

The indazole ring is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions on the this compound scaffold is directed by both the fused pyrazole (B372694) ring and the existing substituents. The hydroxyl group at C4 is a strongly activating, ortho-, para-directing group. The fluorine atom at C6 is a deactivating but ortho-, para-directing group. The pyrazole ring is generally considered to be electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. However, the nitrogen atoms can be protonated or coordinated to a Lewis acid, which further deactivates the ring.

The positions most susceptible to electrophilic attack on the 1H-indazole ring are generally C3, C5, and C7. In the case of this compound, the directing effects of the hydroxyl and fluoro groups will be crucial. The hydroxyl group will strongly direct incoming electrophiles to the ortho positions (C3 and C5) and the para position (C7). The fluorine atom will direct to its ortho (C5 and C7) and para (C3) positions. Therefore, the most likely positions for electrophilic substitution are C3, C5, and C7, with the specific outcome depending on the nature of the electrophile and the reaction conditions.

Halogenation: Bromination and chlorination of indazoles can be achieved using various reagents. For this compound, halogenation is expected to occur at the positions activated by the hydroxyl group, namely C5 and C7. The use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would be a common method.

Nitration: Nitration of indazoles is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction is expected to be highly regioselective on the this compound ring, with the nitro group being introduced at positions activated by the hydroxyl group. However, the strongly acidic conditions can lead to side reactions, including oxidation. A study on the reaction of 6-nitro-1H-indazoles with formaldehyde has been reported, indicating the feasibility of reactions on nitro-substituted indazoles. acs.org

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid. masterorganicchemistry.com Similar to nitration, this reaction is directed by the activating hydroxyl group. The reversibility of sulfonation can be utilized to protect certain positions on the ring. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Major Product(s) |

| Bromination | NBS, MeCN | 5-Bromo-6-fluoro-1H-indazol-4-ol and/or 7-Bromo-6-fluoro-1H-indazol-4-ol |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-fluoro-1H-indazol-4-ol and/or 7-Nitro-6-fluoro-1H-indazol-4-ol |

| Sulfonation | Fuming H₂SO₄ | 6-Fluoro-4-hydroxy-1H-indazole-5-sulfonic acid and/or 6-Fluoro-4-hydroxy-1H-indazole-7-sulfonic acid |

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic systems. wikipedia.orgbyjus.com

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst, such as AlCl₃. organic-chemistry.orgmasterorganicchemistry.com The hydroxyl group of this compound is expected to strongly activate the ring towards acylation at the C5 and C7 positions. However, the Lewis acid can complex with the hydroxyl group and the indazole nitrogens, which can deactivate the substrate. Protection of the hydroxyl group and the N1 position may be necessary.

Friedel-Crafts Alkylation: Alkylation can be achieved with alkyl halides and a Lewis acid catalyst. youtube.commt.com Similar to acylation, this reaction is directed by the hydroxyl group. A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group is also activating. youtube.com Carbocation rearrangements are another common issue. masterorganicchemistry.com

Metalation and Organometallic Transformations

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the hydroxyl group and the N1-H of the pyrazole ring can act as directing metalating groups (DMGs). Treatment with a strong base, such as an organolithium reagent, would likely lead to deprotonation at the most acidic sites, namely the O-H and N-H protons. Subsequent deprotonation of a carbon atom would be directed by these anionic centers. The C7 and C5 positions are the most likely sites for lithiation. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also valuable methods for the derivatization of indazoles. These reactions typically require a halogenated indazole precursor. For instance, if a bromo or iodo substituent were introduced at the C3, C5, or C7 position via electrophilic halogenation, these positions could then be further functionalized through cross-coupling reactions.

Redox Chemistry of Indazole and Its Substituents

The redox chemistry of the indazole ring system and its substituents offers further avenues for derivatization.

Should a nitro group be introduced onto the this compound scaffold, for example at the C5 or C7 position, it can be readily reduced to an amino group. This transformation is a key step in the synthesis of many biologically active molecules. A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitro groups include:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org

Metal-acid systems, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. commonorganicchemistry.comresearchgate.net

Sodium dithionite (Na₂S₂O₄).

The resulting amino group is a versatile functional handle that can be further modified through diazotization, acylation, alkylation, and other transformations, providing access to a diverse array of derivatives. For instance, a study describes the reduction of 4-nitroindazoles using anhydrous stannous chloride in different alcohols to yield 4-aminoindazole derivatives. researchgate.net

Oxidation of the Indazole Ring and Hydroxyl Functionality

The oxidation of this compound can proceed at two primary sites: the indazole ring and the 4-hydroxyl group. The outcome of the reaction is highly dependent on the choice of oxidant and the reaction conditions.

The indazole nucleus, being an electron-rich heteroaromatic system, is generally stable to mild oxidation. However, under more forceful conditions or with specific reagents, it can undergo transformation. For instance, silver(I)-mediated intramolecular oxidative C-H amination has been used to synthesize 1H-indazoles from arylhydrazones, indicating the ring's participation in redox processes. acs.org In some cases, strong oxidation can lead to ring-opening. An iminoiodane-enabled oxidative ring-opening of 2H-indazoles has been reported to afford ortho-N-acylsulfonamidated azobenzenes, demonstrating a potential pathway for the cleavage of the pyrazole portion of the indazole core under specific metal-free conditions. acs.org

The phenolic hydroxyl group at the C4 position is more susceptible to oxidation. Analogous to other phenols, it can be oxidized to the corresponding quinone. The presence of the electron-donating indazole ring would activate the benzene portion of the scaffold towards oxidation, while the electron-withdrawing fluorine at C6 would have a deactivating effect. The balance of these electronic influences determines the precise conditions required for oxidation. Reagents like Fremy's salt (potassium nitrosodisulfonate) or various metal-based oxidants (e.g., CrO₃, Ag₂O) are commonly employed for such transformations.

| Reagent Class | Potential Product | Comments |

| Hypervalent Iodine Reagents | Ring-opened products | Can trigger C-N bond cleavage in the indazole ring under specific conditions. acs.org |

| Metal-based Oxidants (e.g., Ag(I)) | C-H Amination Products | Can facilitate intramolecular cyclization to form the indazole ring, suggesting reactivity towards oxidation. acs.org |

| Strong Oxidizing Agents | Indazol-4,5-dione | Oxidation of the phenolic ring to a quinone is a probable pathway, analogous to phenol (B47542) chemistry. |

Cycloaddition Reactions Involving the Indazole Core

The aromatic nature of the indazole ring system generally makes it a reluctant participant in classical, thermally-allowed [4+2] cycloaddition reactions like the Diels-Alder reaction, where it would need to function as either a diene or a dienophile. wikipedia.org Such reactions typically require a significant loss of aromaticity in the transition state, which is energetically unfavorable.

However, the indazole core can be synthesized via cycloaddition pathways, which provides insight into its potential reactivity. The [3+2] cycloaddition of diazo compounds with arynes is a well-established method for forming the indazole ring. organic-chemistry.org Similarly, a [3+2] dipolar cycloaddition between arynes and sydnones has been developed to efficiently synthesize 2H-indazoles. nih.govnih.gov These examples highlight the utility of cycloaddition in constructing the core structure, rather than its participation as a reactant post-synthesis.

While intermolecular cycloadditions are rare, intramolecular variants involving azole heterocycles have been reported. For instance, intramolecular Diels-Alder reactions of imidazoles and oxazoles are known to proceed, forming complex fused-ring systems. researchgate.netmdpi.com It is conceivable that a this compound scaffold, if appropriately substituted with a tethered dienophile at the N1 position, could undergo a similar intramolecular cycloaddition. Such a reaction would depend heavily on the nature and length of the tether to overcome the inherent aromatic stability of the indazole ring.

| Reaction Type | Role of Indazole Precursor | Description |

| [3+2] Dipolar Cycloaddition | Product | Arynes react with 1,3-dipoles like diazo compounds or sydnones to form the indazole ring system. organic-chemistry.orgnih.gov |

| Intramolecular Diels-Alder | Potential Diene | A hypothetical reaction where an indazole with a tethered dienophile could undergo intramolecular cyclization, analogous to other azoles. researchgate.net |

Functional Group Interconversions of the Hydroxyl Moiety

The phenolic hydroxyl group at the C4 position is a versatile handle for a wide array of functional group interconversions, allowing for the synthesis of a diverse library of derivatives.

Etherification: The hydroxyl group of this compound can be readily converted into an ether. The Williamson ether synthesis, involving deprotonation of the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide (R-X), is a standard and efficient method.

Esterification: Esters can be prepared through several methods. The Fischer esterification involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com A more common and often higher-yielding laboratory method involves the reaction of the phenol with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct.

| Transformation | Reagents | Product Type |

| Etherification | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | 4-Alkoxy-6-fluoro-1H-indazole |

| Esterification | Acyl Chloride (RCOCl) / Base (e.g., Pyridine) | 6-Fluoro-1H-indazol-4-yl ester |

| Esterification | Carboxylic Acid (RCOOH) / Acid Catalyst (e.g., H₂SO₄) | 6-Fluoro-1H-indazol-4-yl ester |

Conversion to Other Oxygen-Containing Groups: The hydroxyl group can be transformed into sulfonate esters, such as tosylates (OTs) or mesylates (OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. These sulfonate groups are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to introduce a wide variety of other functionalities at the C4 position.

Conversion to Nitrogen-Containing Groups: The direct conversion of the phenolic hydroxyl group to an amino group is a challenging but valuable transformation. Several methods have been developed to achieve this, which could be applicable to the this compound scaffold.

Smiles Rearrangement: This multi-step process involves converting the phenol to a 2-aryloxy-2-methylpropanamide, which then undergoes an intramolecular nucleophilic aromatic substitution (the Smiles rearrangement) to form an N-aryl-2-hydroxy-2-methyl propanamide, followed by hydrolysis to yield the aniline. rsc.org

Palladium-Catalyzed Amination: A general method has been reported for the direct conversion of phenols to primary anilines using palladium on carbon (Pd/C) as a catalyst with hydrazine (B178648) serving as both the amine source and a hydride source. nih.gov

High-Temperature Amination: Industrial processes sometimes utilize high-temperature reactions of phenols with ammonia or amines, often in the presence of a catalyst like aluminum nitride. google.com

| Transformation | Reagents | Product Type |

| Sulfonylation | TsCl or MsCl / Base | 6-Fluoro-1H-indazol-4-yl sulfonate |

| Amination (via Hydrazine) | Hydrazine / Pd/C | 6-Fluoro-1H-indazol-4-amine |

| Amination (via Smiles Rearrangement) | Multi-step sequence | 6-Fluoro-1H-indazol-4-amine |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a fluorinated heterocyclic compound like 6-Fluoro-1H-indazol-4-ol, multinuclear NMR experiments are essential.

A comprehensive NMR analysis involves the acquisition of spectra for all NMR-active nuclei present in the molecule, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons and the protons attached to heteroatoms (N-H and O-H). The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the hydroxyl group. Spin-spin coupling between adjacent protons provides valuable connectivity data.

Carbon-13 (¹³C) NMR: ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment. The carbon atoms bonded to the electronegative fluorine and oxygen atoms are expected to appear at lower field (higher ppm values). Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides further structural confirmation.

Fluorine-19 (¹⁹F) NMR: As ¹⁹F has a nuclear spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to nearby protons (H-F coupling), which is crucial for confirming the position of the fluorine substituent on the indazole ring.

The following table summarizes the anticipated NMR data for this compound, based on analyses of similar indazole structures.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H | H3 | ~8.0 | s |

| H5 | ~6.8 | d, J(H-F) ≈ 8-10 Hz | |

| H7 | ~7.2 | d, J(H-F) ≈ 5-7 Hz | |

| 1-NH | ~13.0 | br s | |

| 4-OH | ~9.5 | br s | |

| ¹³C | C3 | ~135 | d, ³J(C-F) ≈ 3-5 Hz |

| C3a | ~120 | d, ²J(C-F) ≈ 12-15 Hz | |

| C4 | ~150 | d, ³J(C-F) ≈ 8-10 Hz | |

| C5 | ~100 | d, ²J(C-F) ≈ 25-30 Hz | |

| C6 | ~160 | d, ¹J(C-F) ≈ 240-250 Hz | |

| C7 | ~110 | d, ²J(C-F) ≈ 20-25 Hz | |

| C7a | ~140 | s | |

| ¹⁹F | F6 | -115 to -125 | dd, J(F-H5) ≈ 8-10 Hz, J(F-H7) ≈ 5-7 Hz |

Note: Predicted values are based on typical chemical shifts for fluorinated indazole derivatives and may vary depending on the solvent and experimental conditions.

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary to unambiguously assign all signals and confirm the molecular structure, especially for complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. For this compound, it would show correlations between the aromatic protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is essential for assigning the signals in the ¹³C NMR spectrum.

Solid-state NMR (ssNMR) is a powerful technique for characterizing pharmaceutical compounds in their solid form. It provides information that is often inaccessible by solution-state NMR or other analytical methods. For this compound, ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a compound can have distinct ssNMR spectra due to differences in molecular conformation and packing. ssNMR is highly effective in identifying and quantifying different polymorphic forms.

Characterize Amorphous Content: It can distinguish between crystalline and amorphous (non-crystalline) material and quantify the amount of amorphous content in a sample.

Study Molecular Dynamics: ssNMR can provide insights into the mobility of molecules within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution MS, which provides nominal mass, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₇H₅FN₂O.

| Parameter | Value |

| Molecular Formula | C₇H₅FN₂O |

| Nominal Mass | 152 u |

| Calculated Exact Mass | 152.03860 u |

The experimentally measured exact mass from an HRMS analysis should match this calculated value within a very small error margin (typically < 5 ppm), providing high confidence in the compound's identity.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can aid in structural elucidation.

For this compound, the fragmentation is expected to be directed by the stable indazole ring system and the fluoro and hydroxyl substituents. Key fragmentation pathways would likely involve:

Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic rings.

Loss of N₂: Characteristic of the pyrazole (B372694) moiety within the indazole structure.

Loss of CO: Arising from the hydroxylated aromatic ring.

Cleavage of the pyrazole ring: Leading to various smaller charged fragments.

The presence of the fluorine atom would be evident in fragments that retain it, with its mass contributing to the specific m/z values observed.

| Proposed Fragment Ion | Formula | Expected m/z | Plausible Neutral Loss |

| [M]+• | [C₇H₅FN₂O]+• | 152 | - |

| [M-HCN]+• | [C₆H₄FNO]+• | 125 | HCN |

| [M-N₂]+• | [C₇H₅FO]+• | 124 | N₂ |

| [M-CO]+• | [C₆H₅FN₂]+• | 124 | CO |

| [M-N₂-CO]+• | [C₆H₅F]+• | 96 | N₂, CO |

Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometry technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct functional groups. The presence of the hydroxyl (-OH) and the indazole N-H groups would likely result in broad absorption bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The broadening of these peaks is a consequence of intermolecular hydrogen bonding.

The aromatic nature of the indazole ring system gives rise to characteristic absorptions. These include C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) libretexts.orgpressbooks.pub. Additionally, the stretching vibrations of the C=C bonds within the aromatic ring would produce a series of sharp peaks in the 1450-1600 cm⁻¹ region libretexts.orgpressbooks.pub. The carbon-fluorine (C-F) bond, a key feature of this molecule, is expected to show a strong absorption band in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹.

A summary of the anticipated IR absorption bands for this compound is presented in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (indazole) | 3200-3500 (broad) | Stretching |

| Aromatic C-H | 3030-3100 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For this compound, obtaining a single crystal of suitable quality would allow for its complete structural elucidation. The data from X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planar structure of the indazole ring system and the specific substitution pattern of the fluoro and hydroxyl groups.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and provides detailed information about intermolecular interactions, such as hydrogen bonding. In the case of this compound, the hydroxyl and N-H groups are capable of forming strong hydrogen bonds, which would play a crucial role in the crystal packing. The analysis of these hydrogen-bonding networks is essential for understanding the solid-state properties of the compound.

The crystallographic data for a related substituted indazole is presented in the table below to illustrate the type of information that can be obtained.

| Parameter | Example Value for a Substituted Indazole |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.5010 |

| β (°) | 98.6180 |

| γ (°) | 103.8180 |

| Volume (ų) | 900.07 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For a polar, aromatic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

HPLC is a highly efficient separation technique used to assess the purity of a compound and to isolate it from a mixture. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components of the sample between the mobile and stationary phases.

For the analysis of a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. acs.orgnih.gov In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

The purity of this compound can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, such as a UV-Vis diode array detector (DAD). A pure compound should ideally produce a single peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. By comparing the retention time of the peak with that of a known standard, the identity of the compound can be confirmed.

A typical set of HPLC conditions for the analysis of a polar aromatic compound is provided in the table below.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Due to the presence of polar -OH and -NH functional groups, this compound is not sufficiently volatile for direct GC analysis. These polar groups can lead to poor peak shape and thermal decomposition in the hot injector. Therefore, a derivatization step is typically required to increase the volatility of the compound. nih.govoup.comspringernature.comovid.com This involves reacting the hydroxyl and N-H groups with a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form more volatile silyl ethers.

Once derivatized, the sample can be analyzed by GC-MS. The separated components from the GC column enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the molecule. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, allowing for its unequivocal identification.

A summary of typical GC-MS parameters for the analysis of a derivatized polar compound is shown in the table below.

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Structure Activity Relationship Sar and Mechanistic Investigations

Impact of Fluorine Position and Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The position of the fluorine atom on the indazole ring is critical and can dramatically alter the biological activity of the compound.

In a comparative study of fluorinated indazoles as inhibitors of Rho kinase (ROCK1), the placement of fluorine at the C6 position was found to be markedly superior to its placement at the C4 position. A 6-fluoroindazole derivative (Compound 52) exhibited a potent ROCK1 inhibitory activity with an IC50 value of 14 nM. In contrast, its 4-fluoro counterpart (Compound 51) was significantly less potent, with an IC50 of 2500 nM. This demonstrates a greater than 178-fold increase in potency when the fluorine atom is moved from the C4 to the C6 position. Furthermore, the 6-fluoro substitution contributed to a significant enhancement in oral bioavailability (61%) for Compound 52. mdpi.com

The beneficial effects of fluorine substitution are not limited to a single target. Studies on various heterocyclic compounds have shown that fluorine can increase lipophilicity and improve the compound's ability to cross cell membranes. nih.gov The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Moreover, fluorine can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity. nih.gov For instance, the incorporation of multiple fluorine atoms, such as in a trifluoromethyl (CF3) group, on an aryl ring attached to an indazole scaffold has been shown to improve degradation efficacy in selective estrogen receptor degraders (SERDs). nih.gov

Table 1: Impact of Fluorine Position on ROCK1 Inhibition

| Compound | Fluorine Position | ROCK1 IC50 (nM) |

|---|---|---|

| 51 | C4 | 2500 |

| 52 | C6 | 14 |

Role of the Hydroxyl Group in Ligand-Target Interactions

The hydroxyl (-OH) group is a key functional group in drug design due to its ability to act as both a hydrogen bond donor and acceptor. This dual capacity enables it to form strong and specific interactions with amino acid residues in the active site of a biological target, significantly influencing binding affinity and selectivity.

In the context of 6-Fluoro-1H-indazol-4-ol, the 4-hydroxyl group is poised to play a crucial role in molecular recognition. Studies on other hydroxylated ligands have demonstrated that the -OH group can anchor a molecule within a binding pocket. For example, in flavonoid derivatives, the introduction of hydroxyl groups was found to increase hydrogen bonding interactions with surrounding amino acids, which can lead to lower intermolecular binding energy and consequently higher inhibitory activity. frontiersin.org

Molecular dynamics simulations of ligands binding to the human estrogen-related receptor γ (ERRγ) revealed that the presence of hydroxyl groups on the aromatic ring had a significant effect on the ligand/protein binding energy. nih.gov Ligands with hydroxyl groups, like Bisphenol-A, could form specific hydrogen bonds with hydrophilic residues such as Arg316, Glu275, and Asn346, leading to more favorable free energies of binding compared to non-hydroxylated analogues like 2,2-diphenylpropane. nih.gov These studies underscore the potential of the 4-ol group in fluoro-indazolol analogues to establish critical hydrogen bonds with a target protein, thereby contributing substantially to the compound's biological activity. The strength of these interactions can be very potent, although direct interactions between divalent metals and hydroxyl groups are generally considered weak. eurekaselect.com

Influence of Substituents at N1, N2, and Other Ring Positions

The two nitrogen atoms of the indazole pyrazole (B372694) ring, N1 and N2, offer sites for substitution that can profoundly impact a compound's properties. The regioselective alkylation or acylation of these positions is a critical step in synthesis, as N1- and N2-substituted isomers often exhibit distinct biological activities and physicochemical properties. caribjscitech.com

Generally, N1-substituted indazoles are thermodynamically more stable than their N2 counterparts. caribjscitech.com However, kinetic factors can favor the formation of the N2 isomer under certain reaction conditions, such as the Mitsunobu reaction. caribjscitech.com The choice of substituent at these positions is crucial. For example, in a series of Rho kinase inhibitors, N-substituted prolinamido indazole derivatives bearing a benzyl (B1604629) substituent showed better inhibitory activity than those with a benzoyl substituent. nih.gov

Substitutions on the benzene (B151609) portion of the indazole ring also play a vital role. The effect of hydrophobic groups at the C6 position and hydrophilic groups at the C3 position has been explored in the development of anti-cancer agents. pnrjournal.com Structure-activity relationship studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that a 1H-indazole ring with a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity. nih.gov In another example, for a series of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a 2,6-difluoro-3-methoxyphenyl group led to a compound with potent enzymatic and antiproliferative activities. nih.gov

Pharmacophore Elucidation and Key Interaction Points with Biological Targets

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the indazole scaffold, several key pharmacophoric features have been identified. The indazole nucleus itself provides a rigid, planar structure that is ideal for π-stacking interactions within protein binding sites.

Crucially, the pyrazole ring offers distinct hydrogen bonding capabilities. The N2 atom typically acts as a hydrogen bond acceptor, while the NH group at the N1 position serves as a hydrogen bond donor. This dual functionality is frequently exploited in kinase inhibitors, where the indazole core mimics the adenine (B156593) hinge-binding motif of ATP, forming key hydrogen bonds in the hinge region of the kinase. pnrjournal.com

The various positions on the indazole ring serve as vectors for attaching additional pharmacophoric elements to access other regions of a binding pocket. The C3 position is often used to introduce groups that can form further interactions, while substituents on the benzene ring (e.g., at C4, C5, or C6) can modulate electronic properties and provide additional binding contacts. For instance, in a series of ALK/ROS1 dual inhibitors, a 5-(3,5-difluorobenzyl)-1H-indazole moiety was identified as the active pharmacophore.

The 6-fluoro substituent in this compound likely contributes to the pharmacophore by enhancing binding affinity through favorable electrostatic interactions in an electron-rich pocket. The 4-hydroxyl group is a classic hydrogen bond donor/acceptor, providing a critical anchor point to the target protein.

Conformational Analysis and its Implications for Binding

For 1-substituted indazolol derivatives, conformational analysis has revealed the potential for intramolecular hydrogen bonding. This can lead to the formation of stable, six- or seven-membered pseudo-rings, which can lock the molecule into a specific, biologically active conformation. The conformation of substituents can also be influenced by interactions with the target protein. For example, in a series of isoxazole-based RORγt inverse agonists, an ortho-fluoro substituent on a benzoic acid ring did not significantly alter the compound's conformation, but a different substituent on the isoxazole (B147169) C-3 position caused a slight shift.

The conformational flexibility or rigidity of a ligand has direct implications for the entropy of binding. A pre-organized, rigid ligand that fits the receptor well will have a smaller entropic penalty upon binding compared to a highly flexible ligand. Therefore, understanding the preferred conformations of this compound analogues is essential for designing compounds with improved binding affinity.

Tautomeric Forms (1H- and 2H-Indazole) and Their Biological Relevance

In the absence of substitution at N1 or N2, the 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form in solution. nih.gov This stability has been attributed to its benzenoid-like electronic structure, in contrast to the quinonoid-like structure of the 2H-tautomer.

The biological relevance of tautomerism is profound. Since N1- and N2-substituted indazoles often have different biological activities, the tautomeric equilibrium of an unsubstituted indazole can influence which set of interactions it forms with a target. The predominant 1H-tautomer presents an NH donor at N1 and a lone pair acceptor at N2. Conversely, the 2H-tautomer would present these features at the opposite positions. The specific hydrogen bonding network of a target's active site may preferentially bind one tautomer over the other. Furthermore, tautomerism can affect the molecule's reactivity, influencing its metabolic fate and potential for covalent modification of targets.

Stereochemical Considerations in Fluoro-Indazolol Analogues

When substituents on fluoro-indazolol analogues introduce chiral centers, stereochemistry becomes a critical factor in determining biological activity. Enantiomers, being non-superimposable mirror images, can have vastly different affinities for chiral biological targets like proteins and enzymes.

The importance of stereochemistry has been clearly demonstrated in various indazole derivatives. For a series of indazole-3-carboxamide synthetic cannabinoid receptor agonists, the (S)- and (R)-enantiomers were synthesized and evaluated separately. Chirality was found to affect the relative positions of functional groups, which in turn impacted their interaction with receptor binding sites and subsequent receptor activation. caribjscitech.com For instance, the potency was more conserved for (R)-AMB-FUBINACA compared to (R)-AB-FUBINACA, suggesting that the spatial arrangement of the amide moiety is crucial for activity. caribjscitech.com

The enantioselective synthesis of indazoles, for example, to create a C3-quaternary chiral center, is an area of active research, underscoring the need for stereochemically pure compounds in drug development. In another example, SAR studies on Rho kinase inhibitors showed that compounds containing a β-proline moiety had improved activity compared to analogues with an α-proline moiety, highlighting the importance of the stereocenter's configuration. nih.gov These findings emphasize that for any fluoro-indazolol analogue containing a stereocenter, the evaluation of individual enantiomers is essential to fully understand the SAR and identify the more active stereoisomer.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between a potential drug candidate and its biological target at a molecular level.

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the ligand-protein interaction. For example, docking studies of various substituted indazole derivatives against the aromatase enzyme, a target in breast cancer, have shown binding energies ranging from -7.7 to -8.0 kcal/mol. derpharmachemica.com Another study on indazole scaffolds as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors reported binding affinities for newly designed compounds to be in the range of -6.70 to -7.39 kcal/mol. biotech-asia.org

Table 1: Illustrative Binding Affinities of Indazole Analogs against Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Substituted Indazoles | Aromatase | -7.7 to -8.0 derpharmachemica.com |

| Indazole Scaffolds | VEGFR-2 | -6.70 to -7.39 biotech-asia.org |

| 3-Chloro-6-nitro-1H-indazoles | Trypanothione Reductase | Not specified tandfonline.com |

This table presents data for analogous indazole compounds to illustrate the application of molecular docking, as specific data for 6-Fluoro-1H-indazol-4-ol is not available.

The stability of a ligand-protein complex is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The indazole nucleus itself, being aromatic, can participate in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site. mdpi.com

The substituents on the indazole ring play a crucial role in defining the specificity and strength of these interactions. The fluorine atom at the 6-position of this compound, being highly electronegative, can engage in favorable polar interactions, including hydrogen bonds and halogen bonds, with the protein target. nih.gov The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, forming key interactions with polar residues in the binding pocket. For instance, in studies of indazole derivatives targeting the aromatase enzyme, key interactions were observed with residues such as Arg115 and Met374. derpharmachemica.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are employed to assess the stability of the predicted binding pose from docking studies and to explore the conformational landscape of the ligand-protein complex. mdpi.com

For indazole-based inhibitors, MD simulations have been used to confirm the stability of their binding within the active site of protein kinases like VEGFR2 and Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.comnih.gov These simulations can reveal subtle changes in the protein structure upon ligand binding and provide insights into the role of water molecules in mediating ligand-protein interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in its predicted pose. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govej-chem.org For indazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their inhibitory potency against targets like HIF-1α. nih.gov

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with the biological activity. The resulting model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. For instance, QSAR studies on indazole derivatives have highlighted the importance of specific substitutions on the indazole ring for their biological activity, suggesting that the placement of polar groups at certain positions can enhance selectivity. eurekaselect.com

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. nih.gov Once a fragment hit is identified, it is then optimized and grown into a more potent, lead-like molecule. The indazole scaffold is a common motif in fragment libraries due to its favorable physicochemical properties and its ability to form key interactions with protein targets. nih.govnih.gov

Fluorinated fragments, such as those derived from this compound, can be particularly valuable in FBDD. The fluorine atom can provide a sensitive NMR handle for screening and can also be used to modulate the properties of the fragment and its subsequent analogs. nih.gov The FBDD approach has been successfully applied to discover indazole-based inhibitors for various targets, including bacterial DNA ligase and protein kinases. nih.gov

Virtual Screening for Novel Fluoro-Indazolol Chemotypes

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The fluoro-indazolol scaffold could theoretically serve as a starting point for such a campaign, either through ligand-based or structure-based methods.

In a ligand-based approach, the known structure of this compound would be used as a template to find other molecules with similar shapes or pharmacophoric features. In a structure-based approach, if the 3D structure of a relevant biological target were known, docking simulations could be used to predict how well molecules from a library, potentially including derivatives of the fluoro-indazolol scaffold, might bind to it.

However, there are no specific published studies where this compound has been explicitly used as a query or scaffold in a virtual screening campaign to discover novel chemotypes. The general utility of the indazole scaffold in drug design suggests its potential as a valuable core for such computational explorations.

Emerging Research Directions and Therapeutic Potential

Development of Next-Generation Indazole-Based Therapeutics

The development of next-generation indazole-based therapeutics is a dynamic area of research, with a primary focus on the synthesis of kinase inhibitors for cancer treatment. rsc.org The indazole core is a crucial element for forming hydrogen bonds with hinge region residues of kinases. researchgate.net Researchers are exploring various synthetic methodologies to create novel indazole derivatives with desired therapeutic outcomes. nih.gov Structural modifications on active indazole derivatives, guided by structure-activity relationships, are instrumental in developing more potent anti-cancer leads or clinical drugs. nih.gov